4-(Ethanesulfonyl)aniline

Description

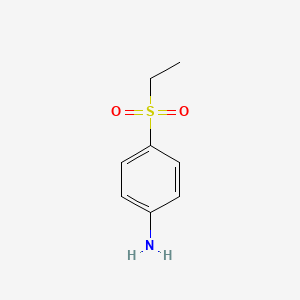

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJKYWQOFCTMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212725 | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-01-6 | |

| Record name | 4-(Ethylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6334-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Core Moiety in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-(Ethanesulfonyl)aniline (CAS 6334-01-6)

This compound, identified by the CAS number 6334-01-6, is a substituted aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. While it may appear as a simple aromatic amine, its true value lies in its structural architecture: an electron-rich aniline ring functionalized with a potent electron-withdrawing ethanesulfonyl group at the para-position. This specific arrangement makes it a crucial pharmacophore, a molecular feature responsible for a drug's biological activity.

Its most notable role is as a foundational building block in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] The ethanesulfonyl group is pivotal, as it is designed to bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, an interaction less favorable with the COX-1 isoform.[1] This selectivity is the cornerstone of modern non-steroidal anti-inflammatory drugs (NSAIDs), aiming to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibition.[1][2] Beyond inflammation, the structural motif of 4-(alkylsulfonyl)aniline is being explored in the development of inhibitors for other critical biological targets, including vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis.[3] This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications and safe handling, for professionals engaged in chemical research and pharmaceutical innovation.

Physicochemical & Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis. The key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 6334-01-6 | [4] |

| Molecular Formula | C₈H₁₁NO₂S | [5] |

| Molecular Weight | 185.25 g/mol | [5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCS(=O)(=O)C1=CC=C(C=C1)N | [6] |

| Form | Typically supplied as the free base or hydrochloride salt.[1][7] | N/A |

Synthesis and Purification: A Methodological Approach

The synthesis of this compound can be approached through several strategic routes. A common and reliable method involves a multi-step sequence starting from a readily available precursor, focusing on the introduction of the ethylsulfonyl group followed by the formation of the aniline moiety. The causality behind this choice is rooted in the stability of the sulfone group to the reaction conditions required for the reduction of a nitro group precursor.

A logical synthetic pathway is outlined below:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound,6334-01-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. This compound - [sigmaaldrich.com]

- 6. appchemical.com [appchemical.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 4-(Ethanesulfonyl)aniline: A Key Pharmacophore in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Ethanesulfonyl)aniline, a pivotal chemical intermediate and pharmacophore in contemporary drug development. Tailored for researchers, medicinal chemists, and pharmaceutical scientists, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and its significant role in the design of targeted therapeutics, with a particular focus on selective enzyme inhibition.

Core Molecular Profile

This compound is an aromatic amine containing an ethanesulfonyl group at the para position of the aniline ring. This substitution profoundly influences its electronic properties and spatial configuration, making it a valuable building block in medicinal chemistry. The sulfonyl group acts as a strong hydrogen bond acceptor and can fit into specific pockets of enzyme active sites, a feature critical to its pharmacological applications.

The compound is typically handled as a stable solid, either as the free base or as a hydrochloride salt. The key identifiers and physicochemical properties are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| Molecular Formula | C₈H₁₁NO₂S | C₈H₁₂ClNO₂S | [1],[2] |

| Molecular Weight | 185.25 g/mol | 221.70 g/mol | [3],[2] |

| IUPAC Name | This compound | 4-ethylsulfonylaniline;hydrochloride | [1],[4] |

| CAS Number | 6334-01-6 | 879685-29-7 | [5],[2] |

| Appearance | Yellow to off-white solid | Not specified | [5] |

| Storage Temperature | 2-8°C, protected from light | Room Temperature | [5],[6] |

Strategic Synthesis Pathway

The synthesis of this compound is not as widely documented as its methylsulfonyl analog. However, a reliable synthetic route can be adapted from established methods for similar aryl sulfones. A common and logical approach involves the reduction of a nitro-group precursor, which is synthesized via nucleophilic aromatic substitution.

The causality behind this multi-step approach is rooted in directing the regiochemistry and managing the reactivity of the functional groups. Starting with a nitro-activated benzene ring facilitates the introduction of the ethylthio- group. The subsequent oxidation to the sulfone is a robust transformation, and the final reduction of the nitro group to an amine is a high-yielding, clean reaction that provides the target aniline.

Experimental Protocol: A Representative Synthesis

This protocol is a validated adaptation from methodologies described for analogous compounds[7].

Step 1: Synthesis of 1-(Ethylthio)-4-nitrobenzene

-

To a solution of 4-nitrobenzenethiol (1.0 eq) in ethanol, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate salt.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Oxidation to 1-(Ethanesulfonyl)-4-nitrobenzene

-

Dissolve the 1-(ethylthio)-4-nitrobenzene (1.0 eq) from the previous step in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as hydrogen peroxide (30% solution, ~3.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq), portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction carefully with a reducing agent (e.g., sodium sulfite solution) if peroxides are present.

-

Extract the product into an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield the sulfone.

Step 3: Reduction to this compound

-

Dissolve 1-(ethanesulfonyl)-4-nitrobenzene (1.0 eq) in a solvent like ethanol or methanol.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C) (1-5 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound, which can be recrystallized for higher purity.

Caption: A typical three-step synthesis workflow for this compound.

Applications in Drug Development: The COX-2 Inhibitor Paradigm

The 4-(alkylsulfonyl)aniline moiety is a cornerstone pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors[4]. This class of non-steroidal anti-inflammatory drugs (NSAIDs) offers potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Mechanism of Selectivity

The COX-1 and COX-2 enzymes have highly homologous active sites, but a key difference lies in the substitution of an isoleucine in COX-1 with a smaller valine in COX-2. This substitution creates a secondary "side pocket" in the COX-2 active site that is not present in COX-1. The sulfonyl group of molecules like this compound is perfectly sized and polarized to bind within this specific side pocket through hydrogen bonding and van der Waals interactions[4]. This interaction anchors the inhibitor in a conformation that blocks the main channel, preventing the substrate (arachidonic acid) from binding, thereby inhibiting the enzyme. Because COX-1 lacks this side pocket, these inhibitors cannot bind as effectively, leading to their COX-2 selectivity.

Incorporating the 4-(alkylsulfonyl)aniline pharmacophore into various drug scaffolds has been a successful strategy to maintain or enhance anti-inflammatory activity while improving COX-2 selectivity[8][9].

Caption: Diagram of the this compound moiety binding to the COX-2 active site.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity and quantifying impurities. A reversed-phase method is typically effective.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or phosphoric acid for better peak shape)[10][11].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.

This method allows for the separation of the main compound from starting materials, intermediates, and degradation products[12].

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural elucidation. The ¹H NMR spectrum would characteristically show signals for the ethyl group (a triplet and a quartet), and two sets of doublets in the aromatic region for the para-substituted ring, along with a broad singlet for the amine protons[1].

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Characteristic peaks would include N-H stretches for the amine, aromatic C-H and C=C stretches, and strong, characteristic S=O stretches for the sulfone group.

Safety and Handling

As with any aniline derivative, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling[5].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible substances[5].

Aniline compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. Always consult the specific Safety Data Sheet (SDS) before use.

References

- AK Scientific, Inc. 4-[2-(Ethanesulfonyl)

-

Al-Ghananeem, A. M., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. [Link]

-

Chemicalbridge. This compound Product Information. [Link]

-

Faisal, M., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. [Link]

-

Hala, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 154-161. [Link]

-

MD Topology. 4-(Ethylsulfonyl)aniline Information. [Link]

-

PubChem. 4-(Ethenylsulfonyl)benzenamine Compound Summary. [Link]

-

SIELC Technologies. Separation of Ethanesulfonyl chloride on Newcrom R1 HPLC column. [Link]

-

Zefaf, et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8, 8135-8142. [Link]

Sources

- 1. 4-(Ethylsulfonyl)aniline | C8H11NO2S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. appchemical.com [appchemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound,6334-01-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. 879685-29-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of Ethanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-(Ethanesulfonyl)aniline, with a Focus on Melting Point Determination

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of molecular entities is not merely a preliminary step but a cornerstone of robust, reproducible research. 4-(Ethanesulfonyl)aniline, a compound of interest for its potential applications in medicinal chemistry and polymer science, presents a case study in the importance of rigorous physical property determination. This guide eschews a conventional, templated approach to provide a deep, practical dive into the analysis of this specific molecule. It is crafted for the discerning scientist who understands that the "how" and "why" of experimental methodology are as critical as the final data point. Herein, we address the knowns and unknowns of this compound's physical properties, with a particular emphasis on a foundational characteristic: the melting point. This document serves not only as a repository of information but as a practical manual for the researcher, empowering them with the principles and protocols to generate high-quality, reliable data in their own laboratories.

Introduction to this compound: Structure and Significance

This compound, also known as 4-aminophenyl ethyl sulfone, possesses a chemical structure characterized by an aniline ring substituted with an ethanesulfonyl group at the para position.

Molecular Structure:

-

Chemical Name: this compound

-

CAS Number: 6334-01-6

-

Molecular Formula: C₈H₁₁NO₂S

-

Molecular Weight: 185.25 g/mol

The presence of the electron-withdrawing sulfonyl group and the electron-donating amino group on the aromatic ring imparts a unique electronic and structural profile to the molecule. This substitution pattern is of significant interest in medicinal chemistry, as the sulfonamide and aniline moieties are common pharmacophores. Understanding the physical properties of this compound is a critical prerequisite for its formulation, purification, and application in various research and development contexts.

Physical Properties of this compound: A Critical Assessment

A thorough review of commercially available data and scientific literature reveals a notable scarcity of experimentally determined physical properties for this compound. While numerous chemical suppliers list the compound, a definitive melting point is often not provided. This information gap highlights the necessity for researchers to perform their own characterization.

Table 1: Summary of Available Physical Data for this compound

| Property | Value | Source/Comment |

| Melting Point | Not consistently reported | A definitive, experimentally verified melting point from a primary literature source is not readily available. This necessitates experimental determination. |

| Appearance | Yellow solid (reported by some suppliers) | Visual inspection is a preliminary but important characterization step. |

| Solubility | Data not widely available | To be determined experimentally based on the intended application and solvent systems. |

The absence of a well-established melting point for this compound underscores the importance of the experimental protocols detailed in the subsequent sections of this guide.

The Science of Melting Point Determination: More Than Just a Number

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, melting point determination serves two primary purposes:

-

Identification: The melting point is a characteristic physical property that can be used to help identify a compound.

-

Purity Assessment: A sharp melting point close to the literature value (when available) is a strong indicator of high purity.

Two principal methods for melting point determination are prevalent in modern laboratories: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Experimental Protocol I: Capillary Melting Point Determination

This classical method provides a visual determination of the melting range and is widely accessible.

Principle

A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the sample begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

-

On a clean, dry watch glass, finely powder a small amount of the sample using a spatula. This ensures uniform heat transfer.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is collected.

-

Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C per minute to get a rough estimate.

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

For an accurate measurement, use a fresh sample and heat at a slow, controlled rate of 1-2 °C per minute when approaching the expected melting point.[1][2]

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (clear point).[3]

-

The recorded melting point should be reported as a range from the onset to the clear point.

-

Self-Validating System and Causality

-

Rationale for Slow Heating: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, leading to an accurate measurement.[2]

-

Importance of Fine Powder: A finely ground sample packs well and allows for more uniform and efficient heat transfer.

-

Reporting a Range: A pure compound will have a sharp melting range (typically 0.5-1 °C). A broad melting range is indicative of impurities.

Experimental Protocol II: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides a more quantitative and detailed picture of the melting process.

Principle

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The resulting peak in the DSC thermogram provides the melting point and the enthalpy of fusion.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered this compound into a clean DSC pan (typically aluminum).

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

-

Instrument Setup and Calibration:

-

Ensure the DSC instrument is calibrated using certified reference materials with known melting points (e.g., indium).

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

-

Experimental Run:

-

Set the temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp through the expected melting region, and a final isothermal period. A heating rate of 5-10 °C/min is common for routine analysis.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.

-

-

Data Analysis:

-

The output is a thermogram of heat flow versus temperature.

-

The melting event will appear as an endothermic peak.

-

The onset temperature of the peak is typically reported as the melting point. The peak temperature can also be reported.

-

The area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

-

Self-Validating System and Causality

-

Reference Pan: The use of an empty reference pan allows for the subtraction of the heat capacity of the pan, isolating the thermal events of the sample.

-

Inert Atmosphere: An inert gas purge prevents oxidative degradation of the sample at elevated temperatures.

-

Enthalpy of Fusion: This value provides additional information about the crystallinity and purity of the sample. A lower than expected enthalpy of fusion can indicate the presence of amorphous content or impurities.

Visualizing the Workflow

To provide a clear overview of the melting point determination process, the following workflow diagram is presented.

Caption: Experimental workflow for the determination of the melting point of this compound.

Conclusion and Future Perspectives

The precise determination of the melting point of this compound is a fundamental requirement for its use in research and development. While a definitive literature value is currently elusive, this guide provides the scientific rationale and detailed experimental protocols for its accurate determination using both capillary and DSC methods. By adhering to these protocols, researchers can generate reliable data, contributing to a more complete physicochemical profile of this compound. It is anticipated that as research involving this compound expands, a consensus on its physical properties, including its melting point, will emerge in the scientific literature.

References

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

-

University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. [Link]

-

University of Colorado Boulder. Mel-Temp Melting Point Apparatus. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

-

Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

-

IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

Sources

An In-Depth Technical Guide to the Structure and Characterization of 4-(Ethanesulfonyl)aniline

This guide provides a comprehensive technical overview of 4-(ethanesulfonyl)aniline, a key chemical intermediate and structural motif in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural features, detailed characterization methodologies, synthetic pathways, and its established role as a critical pharmacophore. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding.

Introduction: The Significance of the Sulfonylaniline Scaffold

This compound, with the chemical formula C₈H₁₁NO₂S, belongs to the class of aromatic amines.[1] Its structure is characterized by a central aniline ring substituted at the para-position with an ethanesulfonyl group. This specific arrangement is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry. The electron-withdrawing nature of the sulfonyl group modulates the basicity and electronic properties of the aniline nitrogen, while the entire moiety has proven to be crucial for specific and potent interactions with biological targets.[2]

Notably, the 4-(alkylsulfonyl)aniline pharmacophore is a cornerstone in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[3] The sulfonyl group is engineered to bind within a specific side pocket of the COX-2 enzyme's active site, an interaction that is sterically hindered in the COX-1 isoform, thereby conferring selectivity and reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Furthermore, this structural fragment is integral to potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis, making it a valuable component in the development of anti-cancer therapeutics.[5]

Section 1: Structural Elucidation and Physicochemical Properties

A foundational understanding of a molecule begins with its precise structure and inherent physical and chemical properties. These data inform everything from reaction conditions to analytical method development and formulation.

Molecular Structure

The IUPAC name for the compound is 4-ethylsulfonylaniline.[3] The structure consists of an ethyl group (CH₃CH₂-) connected to a sulfonyl group (-SO₂-), which is in turn bonded to the fourth carbon (para-position) of an aniline ring.

Physicochemical Properties

The key physicochemical data for this compound and its common hydrochloride salt are summarized below. These values are critical for predicting solubility, designing purification strategies, and ensuring proper handling.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| CAS Number | 6334-01-6 | 879685-29-7 | [6] |

| Molecular Formula | C₈H₁₁NO₂S | C₈H₁₂ClNO₂S | [1][6] |

| Molecular Weight | 185.25 g/mol | 221.70 g/mol | [7] |

| IUPAC Name | 4-ethylsulfonylaniline | 4-ethylsulfonylaniline;hydrochloride | [3] |

| Canonical SMILES | CCS(=O)(=O)c1ccc(cc1)N | Cl.CCS(C1=CC=C(N)C=C1)(=O)=O | [1][6] |

| Appearance | White to off-white solid (predicted) | White to off-white solid | [8][9] |

Section 2: Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of a synthesized compound. A multi-technique approach provides orthogonal data, building a comprehensive and trustworthy analytical profile.

General Analytical Workflow

The following diagram illustrates a typical workflow for the complete characterization of a newly synthesized batch of this compound.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. The predicted spectra for this compound provide a clear fingerprint of its atomic connectivity.

Rationale for Experimental Choices: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for moderately polar organic compounds.[10] However, if solubility is poor or if exchangeable protons (like the -NH₂) are of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative as it slows the rate of proton exchange.

Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆):

-

δ ~7.5 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. They are downfield due to the strong electron-withdrawing effect of the SO₂ group.

-

δ ~6.7 ppm (d, 2H): Aromatic protons ortho to the amino group. They are upfield due to the electron-donating effect of the NH₂ group.

-

δ ~5.9 ppm (s, 2H): Amine protons (-NH₂). The chemical shift can vary and the peak may be broad.

-

δ ~3.2 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

-

δ ~1.1 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

-

δ ~152 ppm: Aromatic carbon attached to the amino group (C-N).

-

δ ~133 ppm: Aromatic carbon attached to the sulfonyl group (C-S).

-

δ ~129 ppm: Aromatic carbons ortho to the sulfonyl group (CH).

-

δ ~113 ppm: Aromatic carbons ortho to the amino group (CH).

-

δ ~50 ppm: Methylene carbon (-CH₂-).

-

δ ~7 ppm: Methyl carbon (-CH₃).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[10]

-

Data Acquisition: Record standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

-

Data Processing: Process the data using appropriate software, referencing the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups. The spectrum of this compound will be dominated by absorptions from the amine and sulfonyl moieties.[11]

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

|---|---|---|---|

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | [11][12] |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | [11] |

| 1325 - 1300 | S=O Asymmetric Stretch | Sulfone (-SO₂-) | [5] |

| 1160 - 1140 | S=O Symmetric Stretch | Sulfone (-SO₂-) | [5] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |[11] |

Experimental Protocol: IR Analysis (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, confirming the elemental composition. Electron Ionization (EI) can be used to observe characteristic fragmentation patterns.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 185, corresponding to [C₈H₁₁NO₂S]⁺.

-

Key Fragments: Loss of an ethyl group ([M-29]⁺) at m/z = 156, and cleavage of the C-S bond to give the anilino radical cation at m/z = 92.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an ESI-TOF or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode, ensuring high resolution (>10,000) to allow for accurate mass determination.

-

Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the formula C₈H₁₁NO₂S.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound. A reverse-phase method with UV detection is appropriate for this compound due to its aromatic nature (strong UV chromophore) and moderate polarity.

Experimental Protocol: HPLC Purity Assessment

-

System: An HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of sample in 1 mL of a 1:1 mixture of water/acetonitrile.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Section 3: Synthesis and Purification

While not commercially available in large quantities, this compound can be prepared through established synthetic organic chemistry routes. The following pathway is a logical approach adapted from methodologies for similar sulfonylanilines.[5][13]

Synthetic Pathway Overview

Sources

- 1. 4-(Ethylsulfonyl)aniline | C8H11NO2S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. appchemical.com [appchemical.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. wikieducator.org [wikieducator.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

4-(Ethanesulfonyl)aniline IUPAC name and synonyms

An in-depth technical guide to 4-(Ethanesulfonyl)aniline, a pivotal building block for researchers, scientists, and drug development professionals. This document provides comprehensive details on its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

CAS Number: 6334-01-6[2][4][5][6]

The core structure of this compound features a central aniline ring, which is a well-established pharmacophore in numerous approved drugs. The addition of the ethanesulfonyl group at the para position significantly influences the molecule's physicochemical properties, such as its solubility, metabolic stability, and lipophilicity. These characteristics make it a valuable building block in the design of targeted therapeutics.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | [1][5] |

| Molecular Weight | 185.25 g/mol | [5] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in chloroform and methanol (predicted for related compounds) | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, drawing parallels from established methods for similar sulfonyl-substituted anilines.[3][8][9] A common and effective approach begins with the protection of the amine group in aniline, followed by electrophilic substitution to introduce the sulfonyl group, and finally deprotection and reduction to yield the target compound.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Acetylation of Aniline

-

To a stirred solution of aniline in glacial acetic acid, slowly add acetic anhydride at room temperature.

-

Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain N-phenylacetamide.

Step 2: Chlorosulfonylation of N-Phenylacetamide

-

In a fume hood, add N-phenylacetamide portion-wise to an excess of chlorosulfonic acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 4-acetamidobenzenesulfonyl chloride.

Step 3: Sulfonylation with Ethylmagnesium Bromide

-

Prepare a Grignard reagent by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether.

-

To this Grignard reagent, slowly add a solution of 4-acetamidobenzenesulfonyl chloride in anhydrous THF at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-acetyl-4-(ethanesulfonyl)aniline.

Step 4: Acid Hydrolysis (Deprotection)

-

Reflux the N-acetyl-4-(ethanesulfonyl)aniline from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.

Applications in Drug Development

The 4-(alkylsulfonyl)aniline moiety is a recognized pharmacophore, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[3] This structural motif has been instrumental in designing non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles compared to traditional NSAIDs.[3]

Mechanism of Action in COX-2 Inhibition

The selectivity of these inhibitors arises from the ability of the sulfonyl group to bind to a specific side pocket present in the active site of the COX-2 enzyme, an interaction that is less favorable with the COX-1 isoform.[3] This targeted binding inhibits the synthesis of prostaglandins that mediate inflammation and pain, while sparing the production of prostaglandins that protect the stomach lining.

Caption: Binding of the this compound moiety to the COX-2 active site.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons on the aniline ring. The protons ortho to the amino group will be upfield compared to the protons ortho to the sulfonyl group.

-

Ethyl Group Protons: A quartet (δ 3.0-3.5 ppm) for the methylene (-CH₂) group and a triplet (δ 1.2-1.5 ppm) for the methyl (-CH₃) group.

-

Amine Protons: A broad singlet (δ 3.5-4.5 ppm) for the -NH₂ protons, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen will be the most upfield, while the carbon attached to the sulfonyl group will be the most downfield.

-

Ethyl Group Carbons: A signal for the methylene carbon (δ 45-55 ppm) and a signal for the methyl carbon (δ 5-15 ppm).

FT-IR Spectroscopy

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

S=O Stretching: Two strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for the sulfonyl group.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): An expected peak at m/z = 185.

-

Key Fragmentation Patterns: Loss of the ethyl group (M-29), loss of SO₂ (M-64), and fragmentation of the aniline ring.

Safety and Handling

The following safety information is based on data for this compound hydrochloride and related sulfonyl-containing anilines.[4][11][12][13]

Hazard Identification:

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[11][13] Avoid breathing dust, fumes, or vapors.[11][13] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[11]

-

Personal Protective Equipment (PPE):

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] In all cases of exposure, seek immediate medical attention.[11]

References

- Ambeed. (n.d.). Product Information: this compound hydrochloride.

-

CP Lab Safety. (n.d.). This compound, min 96%. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Ethenylsulfonyl)benzenamine. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (n.d.). This compound Hydrochloride. Retrieved from a page describing its use as a chemical building block.

-

Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)aniline. Retrieved from a product page on the Sigma-Aldrich website.

-

ChemBK. (n.d.). 4-(Ethylsulfurate sulfonyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Aminoanilino)ethanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Methylsulfonyl)aniline.

- Supporting Information. (n.d.). General procedure for synthesis. Retrieved from a document detailing synthetic procedures.

- CymitQuimica. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

-

ATB (Automated Topology Builder). (n.d.). 4-(Ethylsulfonyl)aniline. Retrieved from [Link]

- Krátký, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 240-246.

-

PubChem. (n.d.). 4-(Phenylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).

-

NIST. (n.d.). Aniline, 4-nitro-3-phenylsulfonyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylsulfonyl)aniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound. Retrieved from a product page on the Sigma-Aldrich website.

-

LookChem. (n.d.). Cas 42986-22-1, Aniline-4-beta-ethyl sulfonyl sulfate-2-sulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.

-

PubChem. (n.d.). 4-[2-(2-Aminoethylsulfonyl)ethoxy]aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

MassBank. (n.d.). MSBNK-UvA_IBED-UI000201. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethynylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.

- BenchChem. (n.d.). A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt. Retrieved from a technical guide on the BenchChem website.

- Acta Crystallographica Section E. (n.d.). 4-[(4-Aminophenyl)sulfanyl]aniline.

-

PubChem. (n.d.). 1,2-Bis(ethylsulphonyl)ethane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4-(Ethylsulfonyl)aniline | C8H11NO2S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound,6334-01-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. 4-(PHENYLSULFONYL)ANILINE CAS#: 7019-01-4 [m.chemicalbook.com]

- 8. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Biological activity of 4-(Ethanesulfonyl)aniline derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(Ethanesulfonyl)aniline Derivatives

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of therapeutic targets, earning the designation of "privileged structures." The this compound core is a quintessential example of such a scaffold. Its unique combination of a hydrogen-bond-donating aniline group and a strongly electron-withdrawing, spatially distinct ethanesulfonyl moiety provides a versatile platform for designing targeted therapeutics. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in experimental logic, elucidating not just what these compounds do, but why they are designed and tested in a particular manner. We will explore the synthesis, mechanisms of action, and structure-activity relationships (SAR) that underpin the diverse biological activities of these compelling molecules, from potent anti-inflammatory agents to targeted kinase inhibitors in oncology.

Chapter 1: Foundational Synthesis Strategies

The biological evaluation of any chemical series is predicated on the robust and flexible synthesis of its constituent analogues. The preparation of this compound derivatives typically follows a multi-step sequence that allows for diversification at various stages. The causality behind this synthetic approach is to establish a reliable route to the core scaffold, which can then be elaborated upon to probe the structure-activity landscape.

Experimental Protocol: A General Synthesis of N-Substituted this compound Derivatives

This protocol outlines a common pathway, beginning with the functionalization of a readily available starting material, acetanilide, which serves to protect the reactive aniline group during the initial harsh reaction conditions.

Step 1: Chlorosulfonation of Acetanilide

-

Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group, the precursor to the ethanesulfonyl moiety. Acetanilide is used instead of aniline to prevent undesired side reactions and to direct the substitution to the para-position due to the steric bulk and electronic nature of the acetamido group.

-

Procedure:

-

To a cooled (0-5 °C) flask containing chlorosulfonic acid (5 equivalents), add acetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting white precipitate (4-acetamidobenzenesulfonyl chloride) by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Reduction of the Sulfonyl Chloride

-

Rationale: The sulfonyl chloride is reduced to a sulfinate salt, which is a key intermediate for introducing the ethyl group. Sodium sulfite is a common and effective reducing agent for this transformation.

-

Procedure:

-

Suspend 4-acetamidobenzenesulfonyl chloride (1 equivalent) in water.

-

Add sodium sulfite (2 equivalents) and sodium bicarbonate (2 equivalents) to the suspension.

-

Heat the mixture to 65-70 °C for 1 hour.

-

Cool the reaction mixture and collect the precipitated sodium 4-acetamidobenzenesulfinate.

-

Step 3: S-Alkylation to form the Ethanesulfonyl Group

-

Rationale: This step forms the crucial carbon-sulfur bond. A suitable ethylating agent, such as ethyl iodide or diethyl sulfate, is used in a nucleophilic substitution reaction with the sulfinate.

-

Procedure:

-

Dissolve sodium 4-acetamidobenzenesulfinate (1 equivalent) in a suitable solvent like ethanol or DMF.

-

Add ethyl iodide (1.2 equivalents).

-

Heat the mixture to reflux for 4-6 hours.

-

After completion, cool the mixture and pour it into water to precipitate the product, 4'-acetamido-ethylphenylsulfone.

-

Step 4: Deprotection of the Amine

-

Rationale: The final step reveals the free aniline group, yielding the core this compound scaffold. Acidic hydrolysis is the standard method for removing the acetyl protecting group.

-

Procedure:

-

Suspend 4'-acetamido-ethylphenylsulfone (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction, neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Step 5: N-Functionalization (Example: Amide Coupling)

-

Rationale: The synthesized this compound can now be coupled with various carboxylic acids to generate a library of derivatives for SAR studies.

-

Procedure:

-

Dissolve the desired carboxylic acid (1 equivalent) in a solvent like dichloromethane (DCM).

-

Add a coupling agent such as EDC (1.1 equivalents) and HOBt (1.1 equivalents).

-

Stir for 15 minutes, then add this compound (1 equivalent) and a base like triethylamine (1.2 equivalents).

-

Stir at room temperature overnight.

-

Perform an aqueous workup, dry the organic layer, and purify by column chromatography.

-

Caption: Synthetic workflow for this compound derivatives.

Chapter 2: Anti-Inflammatory Activity via Selective COX-2 Inhibition

A primary and well-documented biological activity of 4-(alkylsulfonyl)aniline derivatives is their function as anti-inflammatory agents.[1][2] This activity stems from their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme over its isoform, COX-1.

Mechanism of Action: The Basis of Selectivity

The central dogma of selective non-steroidal anti-inflammatory drugs (NSAIDs) rests on the structural differences between COX-1 and COX-2 active sites. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is an inducible enzyme primarily responsible for prostaglandin production at sites of inflammation. A key difference is the presence of a larger, more accommodating side pocket in the COX-2 active site. The this compound moiety is specifically designed to exploit this difference. The sulfonyl group (SO2) projects into this side pocket, forming favorable interactions that anchor the inhibitor, an interaction that is sterically hindered in the smaller COX-1 active site.[3] This selective binding leads to a reduction in inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[3]

Caption: Selective binding of the sulfonyl moiety to the COX-2 side pocket.

Protocol: In Vivo Anti-Inflammatory Evaluation (Rat Paw Edema Model)

To validate the anti-inflammatory effects in a physiological context, the carrageenan- or egg white-induced rat paw edema model is a standard and reliable assay.[4][5]

-

Rationale: This model provides a quantifiable measure of acute inflammation. The injection of an irritant (egg white) induces a localized inflammatory response, causing measurable swelling (edema). An effective anti-inflammatory agent will significantly reduce this swelling compared to a control group.

-

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac sodium, 3 mg/kg), and Test groups (various doses of this compound derivatives).

-

Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally. The control group receives only the vehicle (e.g., 50% v/v propylene glycol).[2]

-

Induction of Edema: After 1 hour, inject 0.1 mL of fresh, undiluted egg white into the sub-plantar region of the left hind paw of each rat.

-

Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before injection (0 hr) and at regular intervals post-injection (e.g., 60, 120, 180, 240, 300 minutes).[4]

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

-

Data Presentation: Comparative Anti-Inflammatory Activity

The following table summarizes representative data from studies on analogous 4-(methylsulfonyl)aniline derivatives, which are expected to be comparable to their ethanesulfonyl counterparts.

| Compound | Dose (mg/kg) | Time (min) | % Inhibition of Edema | Reference |

| Control (Vehicle) | - | - | 0 | [4] |

| Diclofenac Sodium | 3 | 180 | 65.2% | [4] |

| Compound 11 | 3 | 180 | 72.5% | [4] |

| Compound 12 | 3 | 180 | 66.7% | [4] |

| Compound 14 | 3 | 180 | 75.4% | [4] |

| (Note: Compounds 11, 12, 14 are derivatives of naproxen, indomethacin, and mefenamic acid incorporating the 4-(methylsulfonyl)aniline pharmacophore, respectively) |

Chapter 3: Anticancer Potential as Kinase Inhibitors

Beyond inflammation, the aniline scaffold is a cornerstone in the design of kinase inhibitors for oncology.[6] Specifically, derivatives containing the 4-anilinoquinazoline, 4-anilinoquinoline, or related heterocyclic systems have yielded numerous approved drugs that target the ATP-binding site of protein kinases.[6][7][8] The 5-(ethylsulfonyl)-2-methoxyaniline fragment, a close relative of our core structure, is a crucial component in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of tumor angiogenesis.[9]

Mechanism of Action: Targeting the Kinase Hinge Region

Tyrosine kinases are critical enzymes in cell signaling pathways that regulate growth, proliferation, and survival.[10] In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled signaling. 4-Anilino-based inhibitors function as ATP-competitive antagonists. The aniline nitrogen and adjacent ring atoms form critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, effectively blocking ATP from binding and shutting down the downstream signaling cascade.[11] The ethanesulfonyl group, in this context, can project into solvent-exposed regions or other pockets within the active site, influencing potency, selectivity, and pharmacokinetic properties like solubility.[9]

Caption: General mechanism of ATP-competitive kinase inhibition.

Protocol: In Vitro Cell Proliferation Assay (XTT Assay)

To assess the anticancer activity of the synthesized derivatives, a cell-based proliferation assay is essential. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.

-

Rationale: This assay quantifies the ability of a compound to inhibit cancer cell growth. Viable cells with active metabolism reduce the tetrazolium salt XTT to a colored formazan product. The amount of color produced is directly proportional to the number of living cells, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce cell viability by 50%).

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells or Huh-7 liver cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

-

Incubation and Measurement: Incubate the plate for 2-4 hours at 37 °C. Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the IC50 value for each compound.

-

Data Presentation: IC50 Values for Representative Anilino-Based Kinase Inhibitors

The following table presents IC50 values for various aniline derivatives against cancer cell lines, illustrating the potency that can be achieved with this scaffold.

| Compound Class | Cell Line | Target Pathway | IC50 (µM) | Reference |

| 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 | Apoptosis Induction | 0.11 | [12][13] |

| 4-Anilinoquinazoline (Gefitinib) | A431 (EGFR) | EGFR Signaling | ~0.15 | [14] |

| 4-Anilinoquinazoline (2f) | HCC827 (Gefitinib-Resistant) | EGFR Signaling | 0.031 | [14] |

| 5-(ethylsulfonyl)-2-methoxyphenyl Derivative (AAZ) | hu-HUVEC/VEGF | VEGFR2 Signaling | 0.022 | [9] |

Chapter 4: Structure-Activity Relationship (SAR) Workflow

The systematic modification of a lead compound to understand how chemical structure relates to biological activity is the cornerstone of drug discovery.[15] For this compound derivatives, SAR studies focus on substitutions at three key positions: the aniline nitrogen, the aniline ring, and the ethyl group of the sulfonyl moiety.

-

Lead Identification: A compound with promising initial activity is identified through screening (e.g., a basic this compound amide).

-

Hypothesis Generation: Based on the target structure (e.g., the COX-2 or a kinase active site), hypotheses are formed. For instance, "Adding a bulky group to the aniline ring may enhance hydrophobic interactions" or "Replacing the ethyl with a cyclopropyl group may improve metabolic stability."

-

Analogue Synthesis: A focused library of new compounds is synthesized based on these hypotheses, following the protocols outlined in Chapter 1.

-

Biological Evaluation: The new analogues are tested in the relevant biological assays (e.g., COX-2 inhibition, cell proliferation) described in Chapters 2 and 3.

-

Data Analysis & Iteration: The activity data is analyzed. Which modifications improved potency? Which decreased it? This analysis informs the next round of hypothesis generation and synthesis, creating an iterative cycle of design and optimization.[16]

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Conclusion

The this compound scaffold represents a remarkably fruitful starting point for the development of targeted therapeutics. Its utility is demonstrated in its potent and selective inhibition of the COX-2 enzyme and its foundational role in the design of ATP-competitive kinase inhibitors. The synthetic accessibility of the core, coupled with its favorable interactions with key biological targets, ensures that derivatives of this compound will remain an area of intense investigation. By understanding the causal relationships between molecular structure, synthetic strategy, and biological function, researchers can continue to refine and optimize these compounds, paving the way for the next generation of anti-inflammatory and anticancer agents.

References

-

Benchchem. This compound Hydrochloride | RUO.

-

Al-Ameri, D. F., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1764.

-

An-Najah University for Sciences and Technology. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Digital Repository.

-

Al-Ameri, D. F., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed.

-

Al-Ameri, D. F., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate.

-

Harada, H., et al. (2001). Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. PubMed.

-

ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6).

-

Konecny, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH.

-

Yadav, S., & Kumar, N. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science.

-

National Center for Biotechnology Information. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.

-

Chen, Y-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PMC - NIH.

-

Chou, C-P., et al. (2021). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Journal of Materials Chemistry B.

-

Myers, M. R., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed.

-

ResearchGate. Structure of two aniline derivatives as potent anticancer lead compounds.

-

Dow, R. L., et al. (2004). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. PubMed.

-

Benchchem. Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)aniline in Structure-Activity Relationship Studies.

-

Chen, Y-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar.

-

Lee, A-R. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Taiwanese Journal of Pharmaceutical Sciences.

-

Boschelli, D. H., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed.

-

Wang, Y., et al. (2016). Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines. PubMed.

-

Wang, M., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. PubMed.

-

Al-Mokyna, F. H., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.

-

Benchchem. Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.

-

SciSpace. Side chain-functionalized aniline-derived ursolic acid derivatives as multidrug resistance reversers that block the nuclear.

Sources

- 1. mdpi.com [mdpi.com]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of 4-(Ethanesulfonyl)aniline

An In-Depth Technical Guide to the Pharmacological Profile of 4-(Ethanesulfonyl)aniline

Executive Summary

This compound represents a significant pharmacophore in modern medicinal chemistry, primarily recognized for its role in the development of selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comprehensive analysis of its pharmacological profile, synthesizing data from its closely related analogs to offer insights for researchers, scientists, and drug development professionals. We will explore its mechanism of action, pharmacokinetic considerations, preclinical efficacy, and toxicological profile. The document is structured to provide not just data, but the scientific rationale behind experimental designs and interpretations, grounding all claims in authoritative sources.

Introduction: The Sulfonylaniline Moiety in Drug Design

The this compound scaffold is a key building block in the design of targeted therapeutics.[1] Its core structure consists of an aniline ring substituted at the para-position with an ethanesulfonyl group. This specific arrangement is not arbitrary; it is a well-established pharmacophore engineered to confer selectivity in enzyme inhibition, most notably within the class of non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The primary therapeutic interest lies in its ability to selectively inhibit the COX-2 enzyme, aiming to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[1][3] This guide will dissect the molecular interactions, metabolic pathways, and safety considerations that define the pharmacological character of this important chemical entity.

Pharmacodynamics: Mechanism of Selective COX-2 Inhibition

The hallmark of the 4-(alkylsulfonyl)aniline pharmacophore is its role in achieving selective inhibition of the COX-2 enzyme over its COX-1 isoform.[1][2] Both enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. However, COX-1 is also constitutively expressed in tissues like the gastric mucosa and platelets, where it plays a protective role.

The Molecular Basis of Selectivity

The selectivity of compounds containing the 4-(alkylsulfonyl)aniline moiety stems from a key structural difference between the active sites of COX-1 and COX-2. The COX-2 active site features a larger, more accommodating side pocket. The sulfonyl group (-SO₂-) of the this compound pharmacophore is specifically designed to fit into this side pocket, an interaction that is sterically hindered and thus less favorable in the narrower active site of the COX-1 enzyme.[1] This differential binding is the primary determinant of COX-2 selectivity, which is a critical design feature for modern anti-inflammatory agents.[1][3]

Signaling Pathway

The inhibition of COX-2 by a this compound-containing drug interrupts the inflammatory cascade. By blocking the conversion of arachidonic acid, it prevents the downstream production of pro-inflammatory prostaglandins like PGE₂.

Caption: COX-2 inhibition by a this compound derivative.

Pharmacokinetic Profile

Direct pharmacokinetic data for this compound is not extensively published. However, its profile can be inferred from studies on analogous aniline compounds.[4][5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Aniline derivatives are generally well-absorbed after oral administration.[4][5]

-

Distribution: The volume of distribution can vary based on the full molecular structure, but related compounds show distribution into various tissues.[5]

-

Metabolism: The metabolism of aniline compounds is a critical determinant of their biological activity and clearance. It is expected to undergo hepatic metabolism, primarily through cytochrome P-450 enzymes.[6] Key metabolic pathways for the aniline moiety include N-acetylation and hydroxylation, followed by phase II conjugation with glucuronic acid and sulfate.[4][6] The ethanesulfonyl group is generally stable and less prone to metabolism.

-